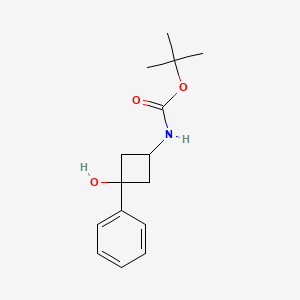
tert-Butyl N-(3-hydroxy-3-phenylcyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate: is an organic compound characterized by a tert-butyl carbamate group attached to a cyclobutyl ring with a hydroxy and phenyl substituent
Métodos De Preparación
The synthesis of tert-Butyl N-(3-hydroxy-3-phenylcyclobutyl)carbamate typically involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with a suitable cyclobutyl precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or other transition metals to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction while ensuring safety and efficiency.
Análisis De Reacciones Químicas
tert-Butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl carbamate group can be replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
tert-Butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(3-hydroxy-3-phenylcyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenyl groups on the cyclobutyl ring can participate in hydrogen bonding and hydrophobic interactions, respectively, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
tert-Butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate can be compared with other similar compounds such as:
tert-Butyl N-[(1s,3s)-3-hydroxycyclopentyl]carbamate: This compound has a similar structure but with a cyclopentyl ring instead of a cyclobutyl ring, which may result in different chemical and biological properties.
tert-Butyl N-[(1s,3s)-3-aminocyclohexyl]carbamate:
tert-Butyl carbamate: A simpler compound without the cyclobutyl ring, used primarily as a protecting group in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl N-(3-hydroxy-3-phenylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-12-9-15(18,10-12)11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABBYFVELSYNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
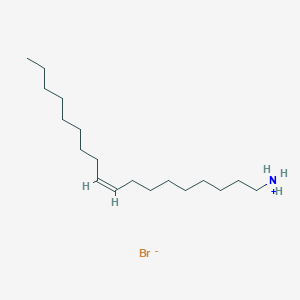
![3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8237928.png)
![[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B8237929.png)
![N-[2-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B8237937.png)
![1-[2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B8237945.png)
![10,16-dibromo-N,N-bis(1-cyclohexylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B8237947.png)
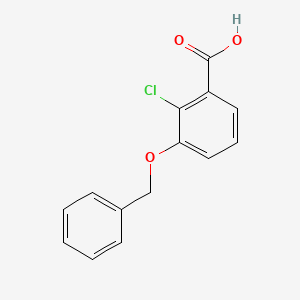
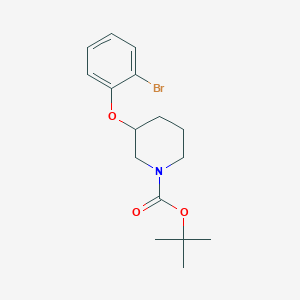
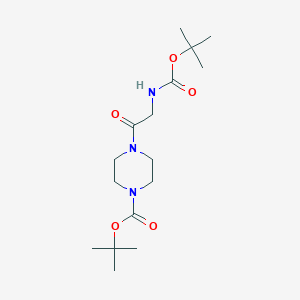
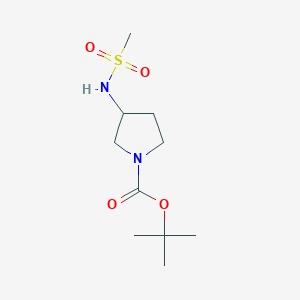
![tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8238013.png)
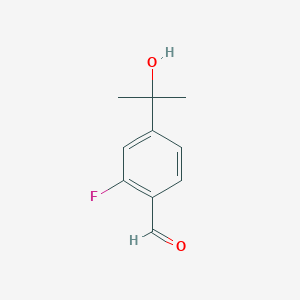
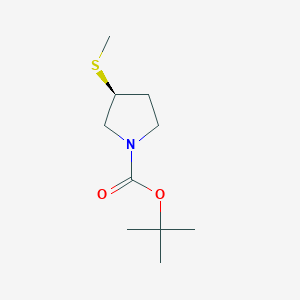
![4-[(tert-Butyldimethylsilyl)oxy]butanenitrile](/img/structure/B8238034.png)
